molecular formula C15H18N2O B499673 1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol

Cat. No.: B499673
M. Wt: 242.32g/mol
InChI Key: KFRCHOMNEXGBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol is an organic compound with the molecular formula C15H18N2O It is a chiral molecule that contains a phenyl group, a pyridinylmethyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with 1-phenyl-2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde and amine being mixed in a suitable solvent like methanol, followed by the gradual addition of the reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-amino-1-propanol
  • 2-Pyridinecarboxaldehyde
  • 1-Phenyl-2-[(2-pyridinylmethyl)amino]-1-butanol

Uniqueness

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol is unique due to its combination of a phenyl group, a pyridinylmethyl group, and an amino alcohol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32g/mol

IUPAC Name

1-phenyl-2-(pyridin-2-ylmethylamino)propan-1-ol

InChI

InChI=1S/C15H18N2O/c1-12(15(18)13-7-3-2-4-8-13)17-11-14-9-5-6-10-16-14/h2-10,12,15,17-18H,11H2,1H3

InChI Key

KFRCHOMNEXGBGX-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=N2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=N2

Origin of Product

United States

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